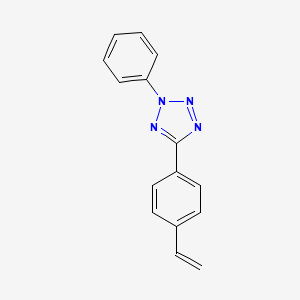
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group and an ethenylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azides with nitriles. The reaction typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often targets the tetrazole ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the construction of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, tetrazole derivatives are known for their bioisosteric properties, which can mimic the behavior of carboxylic acids. This makes them useful in the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the production of polymers and other advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be compared with other similar compounds, such as:
2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains an ethenylphenyl group but differs in its core structure, which is a dioxaborolane ring. It is used in different applications, such as in the synthesis of boron-containing polymers.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring and is used in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
23967-08-0 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-(4-ethenylphenyl)-2-phenyltetrazole |
InChI |
InChI=1S/C15H12N4/c1-2-12-8-10-13(11-9-12)15-16-18-19(17-15)14-6-4-3-5-7-14/h2-11H,1H2 |
Clé InChI |
NKXHNNDOLJZVEA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



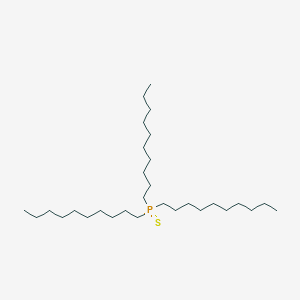



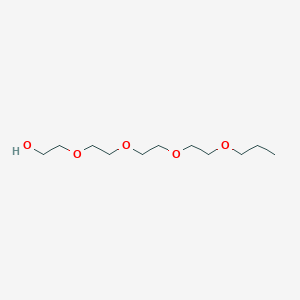
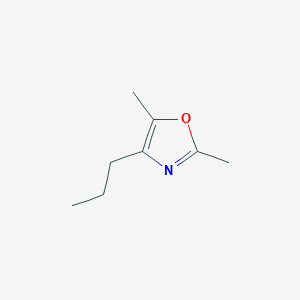

![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
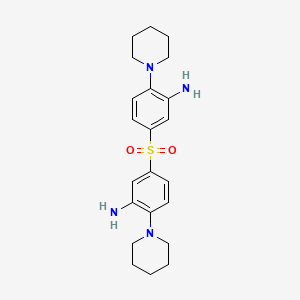
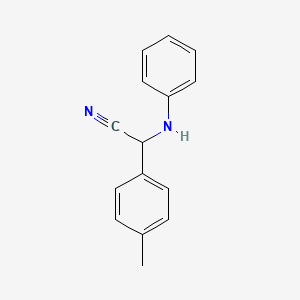
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

